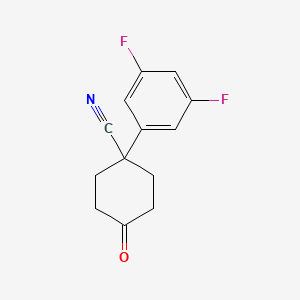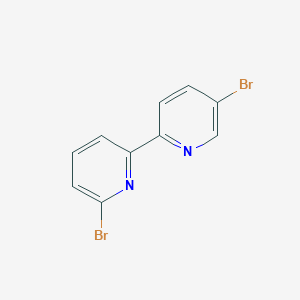
3-(4-Fluorophenyl)-N-(2-phenylacetyl)propiolamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-N-(2-phenylacetyl)propiolamide is an organic compound with the molecular formula C17H14FNO2 It is characterized by the presence of a fluorophenyl group and a phenylacetyl group attached to a propiolamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-N-(2-phenylacetyl)propiolamide typically involves the reaction of 4-fluoroaniline with phenylacetyl chloride to form an intermediate, which is then reacted with propiolic acid to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-N-(2-phenylacetyl)propiolamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Fluorophenyl)-N-(2-phenylacetyl)propiolamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-N-(2-phenylacetyl)propiolamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, while the phenylacetyl group can modulate its activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorophenyl)-1-(2-phenylacetyl)semicarbazide
- 4-(4-Fluorophenyl)-1-(4-methoxybenzoyl)semicarbazide
- 4-(2-Fluorophenyl)-1-(4-hydroxybenzoyl)semicarbazide
Uniqueness
3-(4-Fluorophenyl)-N-(2-phenylacetyl)propiolamide is unique due to its propiolamide backbone, which imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of both fluorophenyl and phenylacetyl groups also contributes to its unique biological and pharmacological profile.
Properties
Molecular Formula |
C17H12FNO2 |
|---|---|
Molecular Weight |
281.28 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-N-(2-phenylacetyl)prop-2-ynamide |
InChI |
InChI=1S/C17H12FNO2/c18-15-9-6-13(7-10-15)8-11-16(20)19-17(21)12-14-4-2-1-3-5-14/h1-7,9-10H,12H2,(H,19,20,21) |
InChI Key |
LMAKZMRPBRJYLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(=O)C#CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


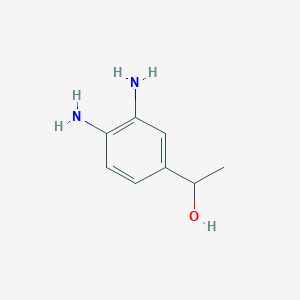
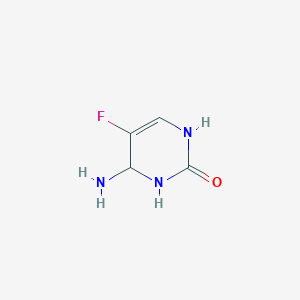
![3-Methyl-N-(4-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B15245068.png)
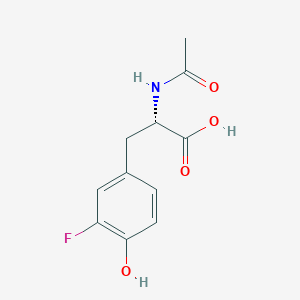
![7-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B15245094.png)
![1-(Imidazo[1,2-b]pyridazin-3-yl)ethanol](/img/structure/B15245107.png)
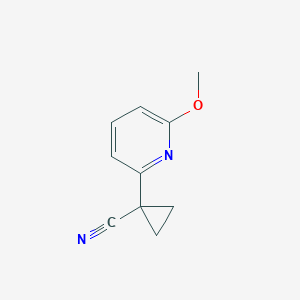

![5-Amino-7-benzyl-2-chloro-6,7,8,9-tetrahydropyrido[2,3-B][1,6]naphthyridine-3-carbonitrile](/img/structure/B15245127.png)

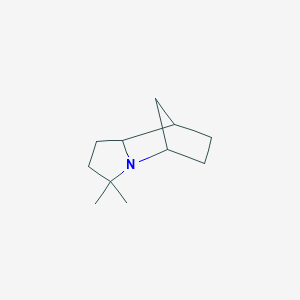
![tert-Butyl 4-hydroxy-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B15245141.png)
